5-Hydroxy-4,6-dimethylnicotinaldehyde
Overview
Description
5-Hydroxy-4,6-dimethylnicotinaldehyde is an organic compound with the molecular formula C8H9NO2. It is a derivative of nicotinaldehyde, characterized by the presence of hydroxyl and methyl groups at specific positions on the pyridine ring. This compound is known for its yellow to reddish-brown crystalline appearance and strong aromatic odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4,6-dimethylnicotinaldehyde typically involves the functionalization of nicotinaldehyde derivatives. One common method includes the hydroxylation and methylation of nicotinaldehyde under controlled conditions. The reaction may involve the use of reagents such as methanol and hydroxylating agents in the presence of catalysts to achieve the desired substitution on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product with the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4,6-dimethylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of 5-hydroxy-4,6-dimethylnicotinic acid.
Reduction: Formation of 5-hydroxy-4,6-dimethylnicotinol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Hydroxy-4,6-dimethylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Hydroxy-4,6-dimethylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and interaction with biological molecules. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-4-methylnicotinaldehyde
- 4,6-Dimethylnicotinaldehyde
- 5-Hydroxy-6-methylnicotinaldehyde
Uniqueness
5-Hydroxy-4,6-dimethylnicotinaldehyde is unique due to the specific positioning of the hydroxyl and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that may not be observed in its analogs .
Properties
IUPAC Name |
5-hydroxy-4,6-dimethylpyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-7(4-10)3-9-6(2)8(5)11/h3-4,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHVAOYKWDPKSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1C=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186192 | |
Record name | 4-Desoxyisopyridoxal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32453-97-7 | |
Record name | 4-Desoxyisopyridoxal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032453977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32453-97-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Desoxyisopyridoxal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-DESOXYISOPYRIDOXAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP2E2KMN70 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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